1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one is an organic compound characterized by the presence of a benzodioxole ring and a bromobutanone moiety. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one typically involves the bromination of a precursor compound, such as 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and yield. Catalysts such as Lewis acids (e.g., zinc chloride) or Brønsted acids (e.g., trifluoroacetic acid) may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-ol
- 1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one stands out due to its bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one |
InChI |
InChI=1S/C11H11BrO3/c1-2-8(12)11(13)7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3 |
InChI Key |
XLLKWBDSFLMJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)Br |
Origin of Product |
United States |
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